molecular formula C18H20O4 B284029 3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B284029
M. Wt: 300.3 g/mol
InChI Key: VOUPXYNBABPWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound that belongs to the class of cannabinoids. It is commonly known as HU-210 and is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

HU-210 acts on the endocannabinoid system by binding to the CB1 receptor. It has a high affinity for the CB1 receptor and is a potent agonist. HU-210 has been shown to activate the CB1 receptor in a manner that is similar to the endocannabinoid anandamide. This activation leads to the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and physiological effects:
HU-210 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in various animal models. HU-210 has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, HU-210 has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

HU-210 has several advantages for lab experiments. It has a high affinity for the CB1 receptor and is a potent agonist, which makes it an ideal tool for studying the endocannabinoid system. Additionally, HU-210 has been extensively studied and its effects are well documented. However, there are also some limitations to using HU-210 in lab experiments. It is a synthetic compound and may not accurately mimic the effects of endocannabinoids. Additionally, HU-210 has been shown to have psychoactive effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of HU-210. One area of research is the potential therapeutic use of HU-210 in the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, HU-210 has been shown to have anti-cancer properties and may have potential as a cancer therapy. Future research may also focus on developing new synthetic cannabinoids that have improved therapeutic properties and fewer side effects.
Conclusion:
In conclusion, HU-210 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, neuroprotective, and anti-cancer properties. HU-210 acts on the endocannabinoid system by binding to the CB1 receptor and has a high affinity for this receptor. While HU-210 has several advantages for lab experiments, there are also some limitations to its use. Future research may focus on developing new synthetic cannabinoids with improved therapeutic properties and fewer side effects.

Synthesis Methods

HU-210 is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis starts with the reaction of olivetol and piperidine to form 3-(1,1-dimethylheptyl)-olivetol. This intermediate is then reacted with 1,1-dimethylheptyl bromide to form 1,1-dimethylheptyl-3-(1,1-dimethylheptyl)-olivetol. The final step involves the reaction of this intermediate with 4-bromo-2,2-dimethyl-1,3-dioxolane to form HU-210.

Scientific Research Applications

HU-210 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, neuroprotective, and anti-cancer properties. HU-210 has been studied in various animal models for its potential use in the treatment of pain, inflammation, and neurodegenerative diseases.

properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

3-methoxy-4-(2-methylprop-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C18H20O4/c1-11(2)10-21-17-15(20-3)9-8-13-12-6-4-5-7-14(12)18(19)22-16(13)17/h8-9H,1,4-7,10H2,2-3H3

InChI Key

VOUPXYNBABPWCC-UHFFFAOYSA-N

SMILES

CC(=C)COC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC

Canonical SMILES

CC(=C)COC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC

Origin of Product

United States

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